5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a 3,4-dihydroisoquinolin-2(1H)-yl group, a 4-ethoxyphenyl group, a thiazolo[3,2-b][1,2,4]triazol-6-ol group, and an ethyl group .
Synthesis Analysis
The synthesis of the 3,4-dihydroisoquinolin-2(1H)-yl group, a key component of the compound, involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used . The Castagnoli–Cushman protocol and the ligand-controlled transition metal catalyst give access to chiral 3,4-dihydroisoquinolin-1(2H)-one .Molecular Structure Analysis
The molecular structure of the compound can be elucidated using diverse spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR . These techniques can identify the main spectral features of the compound, including group CN, a cyano group α-hydrogen, and (hetero)aromatic protons .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Other reactions include carbonylation, carbomylation, carbonyl insertion, and metal-catalyzed protocols by C−H activation by directing group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various spectroscopic techniques. For instance, FT-IR can provide information about the functional groups present in the compound, while ESI-MS can provide information about the molecular weight of the compound .Scientific Research Applications
Antimicrobial Activities and Synthetic Methods Compounds featuring the 1,2,4-triazole moiety and related heterocyclic structures have been extensively studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Abdel-Mohsen (2003) reported on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, with compounds displaying antimicrobial activity (Abdel-Mohsen, 2003).
Synthesis and Reaction Studies Research on the synthesis and reaction of related heterocyclic compounds provides valuable methodologies that could potentially apply to the synthesis or modification of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol. Awad et al. (2002) described new routes to fused isoquinolines, which could offer insights into synthetic strategies for complex heterocyclic systems (Awad et al., 2002).
Development of Novel Bioactive Agents The exploration of novel heterocyclic compounds for bioactive properties is a significant area of research. Adhikari et al. (2012) conducted a study on the microwave-assisted synthesis of novel thiazolidinone analogues, evaluating their in vitro antioxidant, antibacterial, and antifungal activities (Adhikari et al., 2012). This demonstrates the ongoing interest in discovering and developing new compounds with potential therapeutic applications.
Future Directions
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-20-25-24-28(26-20)23(29)22(31-24)21(17-9-11-19(12-10-17)30-4-2)27-14-13-16-7-5-6-8-18(16)15-27/h5-12,21,29H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHBDHGXGJPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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